3-(2,2,2-Trifluoroethoxy)isonicotinonitrile
Overview
Description
3-(2,2,2-Trifluoroethoxy)isonicotinonitrile is a useful research compound. Its molecular formula is C8H5F3N2O and its molecular weight is 202.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of “3-(2,2,2-Trifluoroethoxy)propionitrile” is the lithium metal anode and the high-voltage NCM cathode in lithium metal batteries .
Mode of Action
This compound interacts with its targets by forming a solid electrolyte interphase on the lithium metal anode. This interphase is enriched with organic components and lithium fluoride (LiF), which is proposed to come from the decomposition of the compound .
Biochemical Pathways
The compound affects the energy transfer pathways in lithium metal batteries. It improves the cycling performance of both the lithium metal anode and the high-voltage NCM cathode .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in this context, it can refer to the compound’s behavior in the battery. The compound exhibits high oxidative stability, low volatility, and non-flammability .
Result of Action
The use of “3-(2,2,2-Trifluoroethoxy)propionitrile” as an electrolyte solvent results in better cycling performance for both the lithium metal anode and the high-voltage NCM cathode, compared to a commercial carbonate electrolyte .
Biochemical Analysis
Biochemical Properties
3-(2,2,2-Trifluoroethoxy)isonicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites or altering the conformation of the biomolecules, thereby affecting their activity. For instance, this compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions ultimately result in alterations in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s influence on metabolic flux and metabolite levels can lead to significant changes in cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-4-13-2-1-6(7)3-12/h1-2,4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTKEBXDDGSXMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.